Antioxidant Activity: Chitotriose Trihydrochloride Hydrate IC₅₀ 80 μM vs. Chitobiose 18 μM vs. N-Acetylchitotriose No Activity
Chitotriose trihydrochloride hydrate demonstrates measurable antioxidant activity with an IC₅₀ of 80 μM in the Cu²⁺/H₂O₂-mediated benzoate hydroxylation assay, placing it intermediate between chitobiose (IC₅₀ 18 μM) and reference antioxidants Trolox (95 μM) and aminoguanidine (85 μM) [1]. Critically, the N‑acetylated analog tri‑N‑acetylchitotriose shows no detectable inhibitory activity in this assay [1]. In a parallel hydroxyl radical scavenging assay using ZnO photolysis, chitotriose exhibits an IC₅₀ of 55 μM, compared with chitobiose at 30 μM [1].
| Evidence Dimension | Inhibition of Cu²⁺/H₂O₂-mediated benzoate hydroxylation |
|---|---|
| Target Compound Data | IC₅₀ = 80 μM |
| Comparator Or Baseline | Chitobiose (IC₅₀ 18 μM); tri‑N‑acetylchitotriose (no activity); aminoguanidine (85 μM); Trolox (95 μM) |
| Quantified Difference | Chitotriose is 4.4‑fold less potent than chitobiose; N‑acetylchitotriose is completely inactive |
| Conditions | Cu²⁺/H₂O₂/benzoate hydroxylation assay; in vitro spectrophotometric detection |
Why This Matters
This demonstrates that both DP and N‑acetylation status are essential determinants of antioxidant activity; procurement of the correct deacetylated trimer is mandatory for reproducible bioactivity screening.
- [1] Taguchi T, et al. Antioxidant activities of chitobiose and chitotriose. Biol Pharm Bull. 2003;26(9):1326. View Source
